

Resolving inconsistencies in mechanical properties of polymers with Bis(2-ethylhexyl) succinate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Bis(2-ethylhexyl) succinate

Cat. No.: B1582382

Get Quote

Technical Support Center: Bis(2-ethylhexyl) Succinate in Polymer Formulations

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with **Bis(2-ethylhexyl) succinate** (DEHS) as a polymer plasticizer. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies and challenges encountered during experimentation.

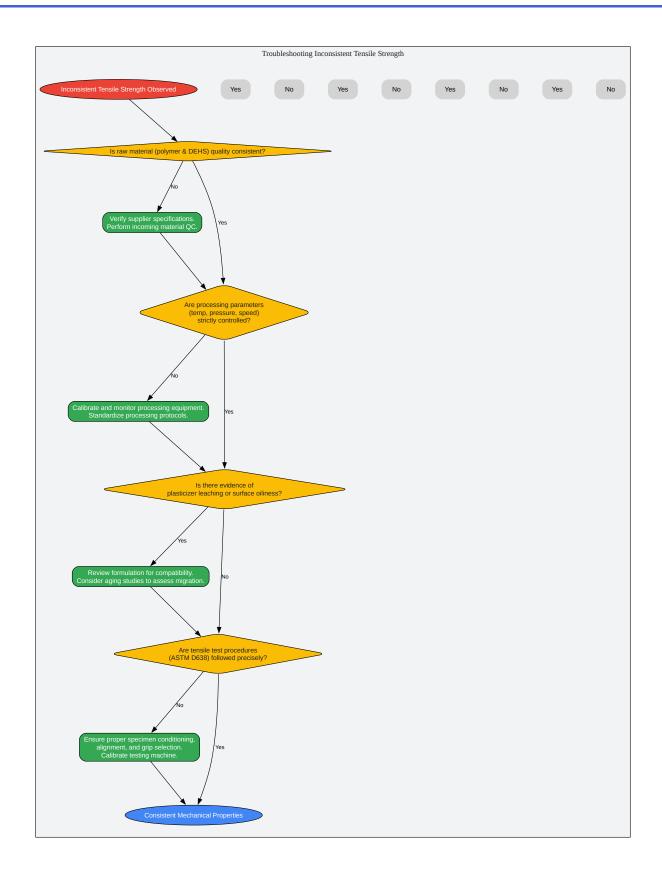
Frequently Asked Questions (FAQs)

Q1: What is Bis(2-ethylhexyl) succinate (DEHS) and why is it used in polymers?

Bis(2-ethylhexyl) succinate is a non-phthalate plasticizer used to increase the flexibility, durability, and processability of polymers.[1] It is considered a safer, often bio-based alternative to traditional phthalate plasticizers like di(2-ethylhexyl) phthalate (DEHP), which have raised health and environmental concerns.[2][3][4] DEHS integrates between polymer chains, reducing intermolecular forces and increasing molecular mobility.[1]

Q2: What are the key factors that influence the mechanical properties of polymers plasticized with DEHS?

Troubleshooting & Optimization


Several factors can lead to inconsistencies in the mechanical properties of polymers containing DEHS:

- Plasticizer Concentration: The amount of DEHS directly impacts flexibility. Higher concentrations generally lead to lower tensile strength and hardness, but higher elongation.
 [5]
- Polymer-Plasticizer Compatibility: The chemical affinity between DEHS and the polymer matrix is crucial for its effectiveness and long-term stability.[6]
- Processing Conditions: Parameters such as melt temperature, extrusion speed, and pressure during processing significantly affect the final mechanical properties of the plastic.
 [5]
- Plasticizer Migration and Leaching: Over time, plasticizers can migrate to the surface of the polymer or leach into the surrounding environment, leading to increased brittleness.[4][7][8]
- Thermal Degradation: Exposure to excessive heat during processing or use can degrade the plasticizer or the polymer, altering the mechanical performance.[4]
- Aging: Environmental factors like UV exposure and oxidation can change the properties of the plasticized polymer over its service life.[6]

Q3: Why am I seeing significant batch-to-batch variation in the tensile strength of my DEHS-plasticized polymer?

Inconsistent tensile strength is a common issue and can stem from several sources. A logical approach to troubleshooting this problem is outlined in the diagram below.

Click to download full resolution via product page

Troubleshooting workflow for inconsistent tensile strength.

Q4: My plasticized polymer is more brittle than expected. What could be the cause?

Increased brittleness, or a lower than expected elongation at break, can be caused by:

- Insufficient Plasticizer Concentration: The amount of DEHS may be too low to achieve the desired flexibility.
- Poor Plasticizer Dispersion: If the DEHS is not evenly distributed throughout the polymer matrix, some areas will remain rigid. This can be a result of inadequate mixing during processing.
- Plasticizer Loss: As mentioned, leaching or evaporation of DEHS over time will cause the material to become brittle.[7]
- Degradation: The polymer or plasticizer may have degraded due to excessive heat or shear during processing.

Troubleshooting Guides Issue 1: Inconsistent Mechanical Properties (Tensile Strength, Elongation, Hardness)

Symptom	Possible Causes	Recommended Actions
High variability in tensile strength and elongation at break between batches.	1. Inconsistent raw material quality. 2. Fluctuations in processing parameters (temperature, pressure, mixing speed).[5] 3. Improper specimen preparation or testing procedure.[2]	 Implement quality control checks for incoming polymer and DEHS. Standardize and monitor processing conditions. Ensure strict adherence to testing protocols like ASTM D638, including sample conditioning.
Material is harder (higher Shore hardness) and more brittle than expected.	1. Insufficient DEHS concentration. 2. Poor dispersion of DEHS in the polymer matrix. 3. Loss of plasticizer due to leaching or evaporation.[4][7]	1. Verify the DEHS concentration in the formulation. 2. Optimize mixing parameters to ensure homogenous dispersion. 3. Conduct aging tests to evaluate plasticizer permanence.
Material is too soft and has low tensile strength.	Excessive DEHS concentration. 2. Incompatibility between DEHS and the polymer, leading to poor mechanical integrity.	Review and adjust the DEHS concentration. 2. Evaluate the compatibility of DEHS with the specific polymer grade.

Issue 2: Processing and Aesthetic Problems

Symptom	Possible Causes	Recommended Actions
Oily or tacky surface on the final product.	1. Plasticizer migration or "bleeding" to the surface.[4] 2. Incompatibility of DEHS with the polymer at the used concentration.	1. Reduce the DEHS concentration. 2. Select a polymer grade with better compatibility with DEHS. 3. Incorporate a co-plasticizer or stabilizer to improve permanence.
Discoloration or degradation of the material after processing.	1. Excessive processing temperature or time, leading to thermal degradation of the polymer or DEHS.[4] 2. Presence of impurities that catalyze degradation.	1. Optimize processing temperatures and residence times. 2. Ensure all equipment is thoroughly cleaned between runs. 3. Use appropriate heat stabilizers in the formulation.

Data Presentation: Mechanical Properties of Plasticized Polymers

The following tables summarize the expected effects of succinate-based plasticizers on the mechanical properties of Polyvinyl Chloride (PVC). Please note that specific values can vary depending on the exact formulation and processing conditions.

Table 1: Effect of Succinate Plasticizer Concentration on PVC Mechanical Properties

Plasticizer Concentration (PHR*)	Tensile Strength (MPa)	Elongation at Break (%)	Shore A Hardness
40	~21	~230	~95
50	~19	~250	~88
60	~17	~280	~80

*PHR = Parts per hundred resin Data is representative for a generic succinate-based plasticizer in PVC and is based on trends reported in the literature.[5]

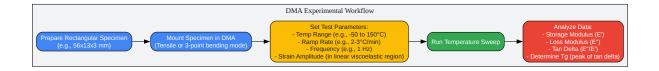
Table 2: Comparison of Unplasticized and Plasticized PVC

Property	Unplasticized PVC (uPVC)	PVC with Succinate Plasticizer (50 PHR)
Tensile Strength	~52 MPa[9]	~19 MPa[4]
Elongation at Break	< 50%	~250%[4]
Young's Modulus	High	Significantly Lower
Flexibility	Rigid	Flexible

Note: Data for PLA plasticized with DEHS is not readily available in the literature. However, the general trend of decreased tensile strength and Young's modulus, and increased elongation at break is expected, similar to the effects of other plasticizers on PLA.[5][10]

Experimental Protocols Tensile Testing of Plasticized Polymers (based on ASTM D638)

This protocol outlines the key steps for determining the tensile properties of polymers plasticized with DEHS.


- Specimen Preparation:
 - Prepare dumbbell-shaped test specimens (Type I is common) by injection molding or machining from a compression-molded sheet.[3]
 - Ensure all specimens have a uniform thickness and are free from defects.[4]
 - Condition the specimens for at least 40 hours at $23 \pm 2^{\circ}$ C and $50 \pm 5\%$ relative humidity, as specified in ASTM D618.
- Test Procedure:

- Measure the width and thickness of the narrow section of each specimen.
- Secure the specimen in the grips of a universal testing machine, ensuring it is properly aligned.[7]
- Attach an extensometer to the gauge length of the specimen to accurately measure strain.
 [11]
- Set the crosshead speed according to the ASTM D638 standard (typically 5 or 50 mm/min, depending on the material's rigidity).[11]
- Initiate the test and record the load and extension data until the specimen fractures.
- Data Analysis:
 - From the stress-strain curve, determine:
 - Tensile Strength at Yield and/or Break (MPa)
 - Elongation at Yield and/or Break (%)
 - Young's Modulus (Modulus of Elasticity) (MPa)

Dynamic Mechanical Analysis (DMA) of Plasticized Polymers

DMA is a powerful technique to study the viscoelastic properties of plasticized polymers and determine the glass transition temperature (Tg).

Click to download full resolution via product page

A typical workflow for Dynamic Mechanical Analysis.

Specimen Preparation:

- Cut a rectangular specimen of appropriate dimensions for the DMA clamp being used (e.g., 56 x 13 x 3 mm).[12]
- Test Procedure:
 - Mount the specimen in the DMA instrument.
 - Enclose the sample in the thermal chamber.[12]
 - Apply a sinusoidal strain at a set frequency (e.g., 1 Hz).
 - Ramp the temperature at a constant rate (e.g., 3°C/min) over a range that includes the glass transition of the material.
- Data Analysis:
 - Plot the storage modulus (E'), loss modulus (E"), and tan delta (tan δ = E"/E') as a function of temperature.
 - The glass transition temperature (Tg) is typically identified as the temperature at the peak
 of the tan delta curve.[3] The addition of DEHS will lower the Tg compared to the
 unplasticized polymer.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. kinampark.com [kinampark.com]
- 3. tainstruments.com [tainstruments.com]
- 4. Effective, Environmentally Friendly PVC Plasticizers Based on Succinic Acid | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]

- 6. redalyc.org [redalyc.org]
- 7. Dynamic Mechanical Properties of PVC Plastics in the Formation of Microstructures with Novel Magnetostrictor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Leaching of the plasticizer di(2-ethylhexyl)phthalate (DEHP) from plastic containers and the question of human exposure PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PVC Properties Vinidex Pty Ltd [vinidex.com.au]
- 10. Recent Approaches to the Plasticization of Poly(lactic Acid) (PLA) (A Review) PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 12. infinitalab.com [infinitalab.com]
- To cite this document: BenchChem. [Resolving inconsistencies in mechanical properties of polymers with Bis(2-ethylhexyl) succinate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1582382#resolving-inconsistencies-in-mechanicalproperties-of-polymers-with-bis-2-ethylhexyl-succinate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

